![molecular formula C18H22N6O3 B061333 N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide CAS No. 172758-08-6](/img/structure/B61333.png)
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, also known as BH4, is a chemical compound that plays an essential role in the human body. It is a cofactor for several enzymes that are involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the production of nitric oxide, which plays a crucial role in the regulation of blood pressure and vascular function.
Mecanismo De Acción
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide acts as a cofactor for several enzymes that are involved in the synthesis of neurotransmitters and nitric oxide. It plays a crucial role in the regulation of these processes, which are essential for the proper functioning of the nervous and cardiovascular systems.
Biochemical and physiological effects:
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide deficiency has been linked to several disorders, including phenylketonuria, a genetic disorder that affects the metabolism of phenylalanine. N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide deficiency can also lead to decreased production of neurotransmitters and nitric oxide, which can result in various neurological and cardiovascular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. However, it also has some limitations, such as its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide. One area of research is the development of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide-based therapies for neurological and cardiovascular disorders. Another area of research is the exploration of the potential use of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, further research is needed to better understand the mechanisms of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide action and its potential side effects.
In conclusion, N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, or N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide, is a crucial compound that plays a vital role in the synthesis of neurotransmitters and nitric oxide. It has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders. Further research is needed to fully understand the mechanisms of N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide action and its potential use in the treatment of cancer.
Métodos De Síntesis
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide. Enzymatic synthesis, on the other hand, involves the use of enzymes that catalyze the conversion of precursors into N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in several neurological disorders, such as Parkinson's disease, depression, and schizophrenia. N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
Número CAS |
172758-08-6 |
|---|---|
Nombre del producto |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide |
Fórmula molecular |
C18H22N6O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-3,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H22N6O3/c1-9(2)15(25)22-18-21-14-13(16(26)23-18)24(11(4)10(3)20-14)17(27)12-6-5-7-19-8-12/h5-11H,1-4H3,(H3,20,21,22,23,25,26) |
Clave InChI |
IQNMVFBOBKVYSC-UHFFFAOYSA-N |
SMILES isomérico |
CC1C(N(C2=C(N1)NC(=NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
SMILES |
CC1C(N(C2=C(N1)N=C(NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
SMILES canónico |
CC1C(N(C2=C(N1)NC(=NC2=O)NC(=O)C(C)C)C(=O)C3=CN=CC=C3)C |
Sinónimos |
N-[1,4,5,6,7,8-Hexahydro-6,7-dimethyl-4-oxo-5-(3-pyridinylcarbonyl)-2-pteridinyl]-2-methyl-propanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





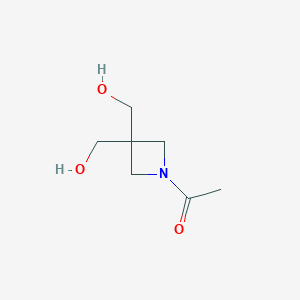

![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)
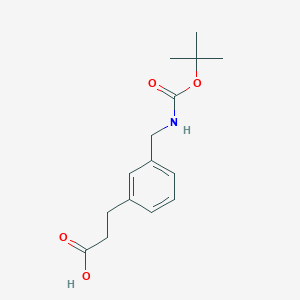
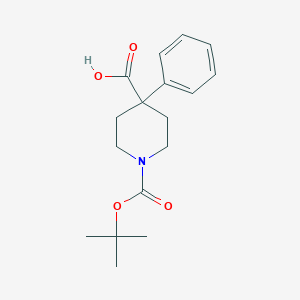
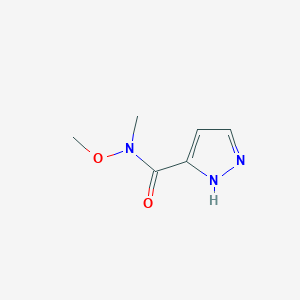
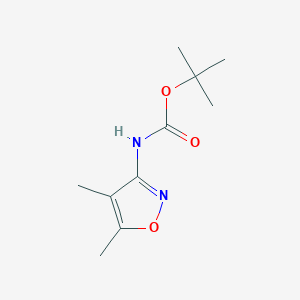
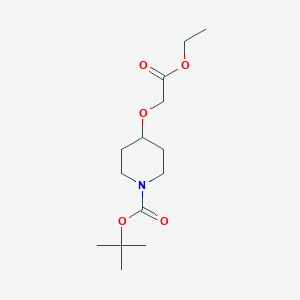
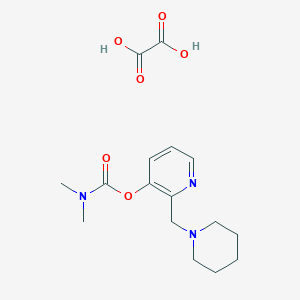
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)